molecular formula C12H11NO2S2 B7764824 (5Z)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B7764824
M. Wt: 265.4 g/mol
InChI Key: ILTPDFXVEVRXRT-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazolidinone derivative featuring a benzylidene substituent at position 5 and a sulfhydryl (-SH) group at position 2. The compound’s Z-configuration is stabilized by intramolecular hydrogen bonding between the benzylidene moiety and the thiazole ring. Its synthesis typically involves the condensation of 3-ethoxybenzaldehyde with 2-thioxothiazolidin-4-one under acidic conditions (e.g., glacial acetic acid and sodium acetate) via a Knoevenagel reaction . The 3-ethoxy group on the benzylidene ring contributes to its electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-4-8(6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTPDFXVEVRXRT-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 3-ethoxybenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in (5Z)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ethoxybenzylidene group can be reduced to the corresponding ethylbenzyl group using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethylbenzyl-substituted thiazole.

    Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

(5Z)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the benzylidene ring and modifications to the thiazole scaffold:

Compound Name Substituents on Benzylidene Thiazole Modification Key Features
(5Z)-5-(2,4-Dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one 2,4-dimethyl 2-sulfanyl Enhanced lipophilicity due to methyl groups; potential for improved membrane permeability.
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one 4-hydroxy, 3-methoxy 2-sulfanyl Polar hydroxyl group increases solubility; methoxy enhances electron density.
(5Z)-5-(4-Dimethylaminobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one 4-dimethylamino 2-sulfanyl Strong electron-donating dimethylamino group; used as a metal-ion sensor.
(5Z)-5-(2-Methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one 2-methoxy 2-sulfanyl Ortho-methoxy group induces steric hindrance, altering reactivity.

Key Structural Trends :

  • Electron-donating groups (e.g., methoxy, ethoxy, dimethylamino) enhance resonance stabilization of the benzylidene-thiazole system.
  • Hydrophobic substituents (e.g., methyl, ethoxy) improve lipid solubility, while polar groups (e.g., hydroxyl) increase aqueous solubility .
Physicochemical Properties
Property (5Z)-5-(3-ethoxybenzylidene)-... (5Z)-5-(4-hydroxybenzylidene)-... (5Z)-5-(2,4-dimethylbenzylidene)-...
Molecular Weight 293.35 g/mol 237.30 g/mol 279.38 g/mol
LogP (predicted) ~2.8 ~1.5 ~3.2
Solubility Low in water, high in DMSO Moderate in polar solvents Low in polar solvents

The 3-ethoxy group balances moderate hydrophobicity and electronic effects, making the compound suitable for assays requiring organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.